molecular formula C12H9FO3S B12078062 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12078062
M. Wt: 252.26 g/mol
InChI Key: UPPINUJIACYWSX-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1538147-59-9) is a fluorinated thiophene derivative featuring a 3-fluorobenzyloxy substituent at the 4-position of the thiophene ring and a carboxylic acid group at the 2-position . This compound is structurally characterized by its heteroaromatic thiophene core, which is modified to enhance electronic properties and bioavailability.

The compound is widely utilized as a key intermediate in synthesizing biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its role in medicinal chemistry is underscored by its presence in patent literature and custom synthesis catalogs from suppliers like Parchem and Hairui Chemical .

Properties

Molecular Formula

C12H9FO3S

Molecular Weight

252.26 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9FO3S/c13-9-3-1-2-8(4-9)6-16-10-5-11(12(14)15)17-7-10/h1-5,7H,6H2,(H,14,15)

InChI Key

UPPINUJIACYWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CSC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through an etherification reaction, where 3-fluorobenzyl alcohol reacts with the thiophene derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes critical structural and functional differences between 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid and related compounds:

Compound Name CAS Number Structural Features Key Substituents Applications/Notes References
4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid 1538147-59-9 Thiophene ring with 3-fluorobenzyloxy (C₆H₄F-O-CH₂-) at C4, -COOH at C2 Fluorine (electron-withdrawing), benzyl ether linkage Pharmaceutical intermediate; enhances metabolic stability in drug candidates
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid 1779123-53-3 Thiophene ring with 4-chlorobenzyloxy at C3, -COOH at C2, Cl at C4 Dual chloro substituents (lipophilic, steric bulk) Intermediate for halogenated therapeutics; potential antimicrobial activity
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid Not specified Thiophene ring with 4-fluorophenyl at C5, sulfonamide (-SO₂NH-) at C3, -COOH at C2 Fluorophenyl (π-π interactions), sulfonamide (hydrogen bonding) Explored as a protease inhibitor scaffold; improved solubility
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid 863119-55-5 Benzo[b]thiophene fused ring with fluorine at C6, methyl at C3, -COOH at C2 Fused aromatic system (enhanced planar rigidity), methyl (hydrophobicity) Anticancer research; targets tubulin polymerization
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid 116492-99-0 Thiophene with cyano (-CN) at C4, methylthio (-SMe) at C5, -CF₃-phenyl at C3, -COOH at C2 Trifluoromethyl (strong electron withdrawal), cyano (polarity) Kinase inhibition; high selectivity in ATP-binding pockets

Key Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs. Chlorine Substituents : The 3-fluorobenzyl group in the parent compound reduces steric hindrance compared to the bulkier 4-chlorobenzyl group in CAS 1779123-53-3. Fluorine’s electronegativity enhances dipole interactions without significantly increasing molecular weight, whereas chlorine adds lipophilicity but may hinder target binding .
  • Sulfonamide vs.

Biological Activity

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid can be represented as follows:

C12H10FO3S\text{C}_{12}\text{H}_{10}\text{F}\text{O}_3\text{S}

This compound features a thiophene ring substituted with a 3-fluorobenzyl ether and a carboxylic acid group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, which could make it useful in developing new antibacterial agents .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. It may inhibit pathways involved in inflammation, thus providing therapeutic avenues for inflammatory diseases.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of compounds related to thiophene derivatives. The results indicated that 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid demonstrated significant activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Compound MIC (µg/mL) Target Bacteria
4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. For instance, it reduced interleukin-6 (IL-6) levels significantly when tested on activated macrophages, suggesting a potential role in managing inflammatory responses .

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative study involving various thiophene derivatives revealed that 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid had an IC50 value of 42.5 µg/mL against the MDA-MB231 cancer cell line, indicating its potential as an anticancer agent as well .
  • Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory properties.

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